molecular formula C22H18ClFN4O4 B11662369 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11662369
M. Wt: 456.9 g/mol
InChI Key: QYISSVPBHUMOFQ-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines various functional groups, making it a subject of interest in fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core.

    Cyclization: The pyrazole intermediate undergoes cyclization with appropriate aldehydes and nitriles to form the dihydropyrano[2,3-c]pyrazole structure.

    Functional Group Introduction: Subsequent steps introduce the amino, chloro, fluoro, and methoxy groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound can serve as a probe to study enzyme interactions and cellular pathways. Its structural features enable it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its diverse functional groups allow for modifications that tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger downstream effects in cellular pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18ClFN4O4

Molecular Weight

456.9 g/mol

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H18ClFN4O4/c1-29-14-7-10(8-15(30-2)20(14)31-3)19-18-16(17-12(23)5-4-6-13(17)24)11(9-25)21(26)32-22(18)28-27-19/h4-8,16H,26H2,1-3H3,(H,27,28)

InChI Key

QYISSVPBHUMOFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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